Physicochemical Profiling and Synthetic Methodologies of 8-Chloro-3-methylquinazolin-4(3H)-one: A Technical Guide
Physicochemical Profiling and Synthetic Methodologies of 8-Chloro-3-methylquinazolin-4(3H)-one: A Technical Guide
As drug development increasingly targets complex intracellular pathways, the quinazolin-4(3H)-one scaffold has emerged as a highly privileged pharmacophore. This technical whitepaper provides an in-depth analysis of 8-Chloro-3-methylquinazolin-4(3H)-one , a specific halogenated derivative with significant potential in immunomodulatory and antimicrobial drug design.
By deconstructing its physicochemical properties, structural rationale, and synthetic pathways, this guide equips researchers with the mechanistic understanding required to synthesize, validate, and deploy this compound in advanced screening assays.
Chemical Identity and Structural Rationale
To effectively utilize 8-Chloro-3-methylquinazolin-4(3H)-one in biological assays, one must first understand its foundational physicochemical properties. The core structure consists of a fused bicyclic quinazoline system, modified by a carbonyl group at position 4, a methyl group at position 3, and a chlorine atom at position 8.
Quantitative Physicochemical Data
The following table summarizes the core identification metrics and physical properties of the compound (1[1],2[2]):
| Property | Value |
| IUPAC Name | 8-chloro-3-methyl-3,4-dihydroquinazolin-4-one |
| CAS Number | 4822-75-7 |
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| SMILES String | O=C1N(C)C=NC2=C1C=CC=C2Cl |
| Purity Standard (R&D) | ≥97.0% |
Pharmacophore Causality: Why These Substitutions Matter
In molecular design, every functional group must serve a thermodynamic or kinetic purpose:
-
The 3-Methyl Group: By methylating the nitrogen at position 3, the molecule is locked into its lactam (4-one) conformation. This prevents tautomerization into the 4-hydroxyquinazoline enol form, ensuring the carbonyl oxygen remains available as a strict hydrogen-bond acceptor in receptor pockets.
-
The 8-Chloro Substitution: The halogen at position 8 serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Second, the electron-withdrawing nature of the chlorine atom modulates the electron density of the aromatic ring, creating a highly specific steric bulk that is optimal for fitting into deep, hydrophobic receptor clefts.
Synthetic Methodology: Green Chemistry Approach
Experimental Protocol: TCT-Catalyzed Cyclocondensation
Objective: Synthesize 8-Chloro-3-methylquinazolin-4(3H)-one with >95% yield while adhering to green chemistry principles.
Step-by-Step Workflow:
-
Reagent Assembly: In a mortar or a solvent-free reaction vessel, combine 10.0 mmol of 2-amino-3-chlorobenzoic acid (the functionalized anthranilic acid precursor), 12.0 mmol of methylamine hydrochloride, and an excess of formic acid.
-
Causality: Formic acid acts as the single-carbon source necessary to close the pyrimidine ring at the C2 position.
-
-
Catalyst Activation: Add 1.0 mmol (10 mol%) of TCT to the mixture.
-
Causality: TCT acts as a highly efficient, mild dehydrating agent. The electron-withdrawing chlorine atoms on the triazine ring make it highly electrophilic, rapidly activating the carboxyl group of the benzoic acid derivative to facilitate nucleophilic attack by the amine without the need for external heat[3].
-
-
Reaction Execution: Grind or mechanically stir the mixture at room temperature for 50–70 minutes.
-
Self-Validation: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is strictly complete when the UV-active spot (254 nm) corresponding to 2-amino-3-chlorobenzoic acid is entirely consumed.
-
-
Aqueous Workup: Quench the reaction by adding 50 mL of ice-cold distilled water. This precipitates the highly hydrophobic target compound while dissolving water-soluble byproducts (e.g., cyanuric acid derivatives). Filter the precipitate under vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Self-Validation: Confirm final purity via HPLC (C18 column, gradient water/acetonitrile with 0.1% TFA) and structural integrity via 1H-NMR (DMSO-d6) and LC-MS.
-
Fig 1: One-pot solvent-free synthesis workflow for 8-Chloro-3-methylquinazolin-4(3H)-one.
Biological Applications: TLR7/8 Agonism
Quinazolin-4(3H)-one derivatives are heavily investigated for their role as dual agonists for Toll-like receptors 7 and 8 (TLR7/8) (4[4]). These intracellular pattern recognition receptors are critical components of the innate immune system.
Mechanism of Action
Because 8-Chloro-3-methylquinazolin-4(3H)-one is highly lipophilic, it easily crosses the cellular plasma membrane and enters the endosome, where TLR7 and TLR8 reside.
-
Binding: The compound binds directly to the TLR7/8 active site. The 8-chloro group anchors the molecule in the hydrophobic pocket, while the lactam core engages in hydrogen bonding.
-
Signal Transduction: Binding induces receptor dimerization, which subsequently recruits the adapter protein MyD88.
-
Kinase Cascade: MyD88 triggers the activation of the IRAK4 and TRAF6 kinase cascade.
-
Cytokine Release: This cascade phosphorylates transcription factors (NF-κB and IRF7), prompting their translocation to the nucleus. The result is a massive upregulation and secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8, and IFN-γ), making this chemical class highly valuable for developing antiviral therapies and immunomodulatory anti-cancer agents[4].
Fig 2: Mechanism of action for quinazolinone-mediated TLR7/8 signaling and cytokine release.
References
-
001Chemical - CAS No. 4822-75-7, 8-Chloro-3-methylquinazolin-4(3H)-one Product Details. Available at: [Link]
-
Ariston Publications - One–Pot Synthesis of Quinazolin–4(3H)–ones Catalyzed by 2,4,6–Trichloro–1,3,5–triazine (TCT) Under Solvent–Free Conditions. Available at: [Link]
-
European Journal of Medicinal Chemistry - Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives as a new class of dual TLR7/8 agonists. Available at: [Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. cas 4822-75-7|| where to buy 8-Chloro-3-methylquinazolin-4(3H)-one [english.chemenu.com]
- 3. One–Pot Synthesis of Quinazolin–4(3H) –ones Catalyzed by 2,4,6–Trichloro–1,3,5–triazine (TCT) Under Solvent–Free Conditions [aristonpubs.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
